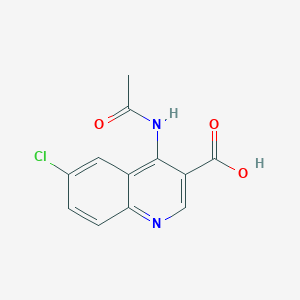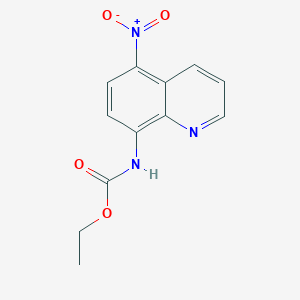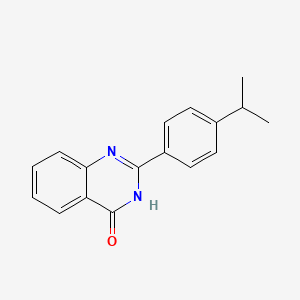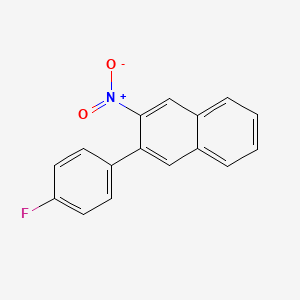![molecular formula C13H9ClN2O2 B11854655 4-(Benzo[d]oxazol-4-yloxy)-3-chloroaniline CAS No. 1033810-11-5](/img/structure/B11854655.png)
4-(Benzo[d]oxazol-4-yloxy)-3-chloroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzo[d]oxazol-4-yloxy)-3-chloroaniline is a heterocyclic compound that features a benzoxazole ring fused with a chloroaniline moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the benzoxazole ring, which is known for its biological activity, combined with the chloroaniline group, makes this compound a valuable target for synthesis and study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[d]oxazol-4-yloxy)-3-chloroaniline typically involves the formation of the benzoxazole ring followed by its attachment to the chloroaniline moiety. One common method involves the cyclization of o-aminophenol with a suitable carboxylic acid derivative to form the benzoxazole ring. This intermediate is then reacted with 3-chloroaniline under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to maximize the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzo[d]oxazol-4-yloxy)-3-chloroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted benzoxazole derivatives.
Applications De Recherche Scientifique
4-(Benzo[d]oxazol-4-yloxy)-3-chloroaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-(Benzo[d]oxazol-4-yloxy)-3-chloroaniline involves its interaction with various molecular targets. The benzoxazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific biological pathways, resulting in the compound’s observed biological effects. The chloroaniline moiety may also contribute to the compound’s activity by enhancing its binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxazole: A simpler compound with similar biological activity.
3-Chloroaniline: Shares the chloroaniline moiety but lacks the benzoxazole ring.
4-(Benzo[d]oxazol-4-yloxy)-aniline: Similar structure but without the chloro group.
Uniqueness
4-(Benzo[d]oxazol-4-yloxy)-3-chloroaniline is unique due to the combination of the benzoxazole ring and the chloroaniline moiety This combination enhances its biological activity and makes it a valuable compound for various applications
Propriétés
Numéro CAS |
1033810-11-5 |
|---|---|
Formule moléculaire |
C13H9ClN2O2 |
Poids moléculaire |
260.67 g/mol |
Nom IUPAC |
4-(1,3-benzoxazol-4-yloxy)-3-chloroaniline |
InChI |
InChI=1S/C13H9ClN2O2/c14-9-6-8(15)4-5-10(9)18-12-3-1-2-11-13(12)16-7-17-11/h1-7H,15H2 |
Clé InChI |
XSFDOJQLORNRFY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)OC3=C(C=C(C=C3)N)Cl)N=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-(2-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B11854585.png)



![1-Piperidinecarboxaldehyde, 4-[(2,4-difluorophenyl)(hydroxyimino)methyl]-](/img/structure/B11854613.png)







